molecular formula C25H26N4 B2944966 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899389-17-4

2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No. B2944966
CAS RN: 899389-17-4
M. Wt: 382.511
InChI Key: DUENKCSDNJMFLO-UHFFFAOYSA-N
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Description

The compound is a derivative of phenethylamine, which is an organic compound that acts as a central nervous system stimulant in humans . It’s a primary amine, with the amino-group being attached to a benzene ring through a two-carbon, or ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenethylamine, for example, is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .

Scientific Research Applications

Green Chemistry and Synthesis Methods

Research has demonstrated innovative methods for synthesizing quinazoline and pyrazoloquinoline derivatives, highlighting the importance of green chemistry approaches. For example, the regioselective synthesis of novel pyrazoloquinoline scaffolds in water using environmentally friendly catalysts showcases a shift towards more sustainable chemical synthesis processes (N. Poomathi et al., 2015).

Psychotropic Potential

Studies have explored the psychotropic potential of certain quinazolinone derivatives, indicating their relevance in the development of new therapeutic agents. The synthesis of compounds like 7-chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate demonstrates the ongoing research into novel psychotropic agents and their structural and functional analysis (G. Orzalesi et al., 1977).

Neuroprotective and Enzyme Inhibition

Compounds structurally related to 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been evaluated for their neuroprotective effects and ability to inhibit specific enzymes. For instance, the synthesis and evaluation of novel tacrine analogs as acetylcholinesterase inhibitors highlight the potential of these compounds in treating neurodegenerative diseases (M. Mahdavi et al., 2017).

Anticancer Activity

The discovery of compounds capable of inducing apoptosis in cancer cells suggests the relevance of quinazolinone derivatives in oncology research. Compounds such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have shown potent activity against various human solid tumors, indicating their potential as anticancer agents (Han-Zhong Zhang et al., 2008).

Antimicrobial and Anti-tubercular Agents

Research into substituted quinazolines and related compounds has demonstrated significant antimicrobial and anti-tubercular activity. This highlights the potential application of these compounds in combating infectious diseases, with some derivatives exhibiting promising activity against Mycobacterium tuberculosis (Hardesh K. Maurya et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-18-23(20-12-6-3-7-13-20)25-27-22-15-9-8-14-21(22)24(29(25)28-18)26-17-16-19-10-4-2-5-11-19/h2-7,10-13,26H,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUENKCSDNJMFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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